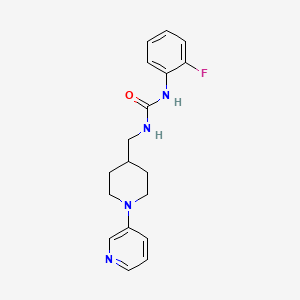

1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Discovery of NR2B-Selective NMDA Antagonist

A compound structurally related to 1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride, identified as (-)-6-[2-[4-(3-Fluorophenyl)-4-hydroxy-1-piperidinyl]-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone, was discovered as an orally active NR2B-subunit selective N-methyl-d-aspartate (NMDA) receptor antagonist. This compound exhibits high selectivity for NR2B subunits containing NMDA receptors, demonstrating therapeutic potential in pain management due to its improved pharmacokinetic properties compared to prototype CP-101,606 (Kawai et al., 2007).

Oxytocin Receptor Antagonist Development

Research on a novel, potent nonpeptide oxytocin receptor antagonist, structurally related to the quinolinone family, showcased its high selectivity and affinity for human oxytocin receptors. This compound's distinguishing features make it a valuable tool for pharmacological studies, offering potential applications in examining oxytocin receptor pharmacology in human and nonhuman primate tissues (Lemaire et al., 2002).

Antipsychotic Properties and Synthesis Advances

Deuterium-labeled isotopes of hydroxyzine and aripiprazole, both containing quinolinone structures, were synthesized for research purposes. These isotopes serve as internal standards, facilitating the study of their non-isotopic forms through quantification analysis. The synthesis process of these labeled compounds highlights the ongoing advancements in understanding and utilizing quinolinone derivatives for scientific research (Vohra et al., 2015).

Quinolinone Derivatives as Potential DNA Fluorescent Probes

A study focusing on the synthesis of benzimidazo[1,2-a]quinolines substituted with various nuclei including piperidine, under microwave heating, led to compounds characterized for their potential as DNA-specific fluorescent probes. This research opens avenues for using quinolinone derivatives in molecular biology, particularly in DNA detection and analysis (Perin et al., 2011).

Antimicrobial and Antifungal Activities of Quinolinone Derivatives

The synthesis of novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones and their evaluation against various microbial strains demonstrated significant biological activity. This study emphasizes the antimicrobial and antifungal potential of quinolinone derivatives, showcasing their importance in developing new therapeutic agents (ANISETTI et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

Piperidines are a class of organic compounds that are often used in the synthesis of pharmaceuticals . They are present in more than twenty classes of pharmaceuticals . Quinolinones, on the other hand, are a type of heterocyclic compound that also have various pharmaceutical applications . The specific targets of “1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride” would depend on its exact structure and any functional groups present.

Mode of Action

The mode of action of “this compound” would depend on its specific targets. For example, many piperidine derivatives are used as antimuscarinic agents, which work by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors . Quinolinones, meanwhile, can have a variety of modes of action depending on their structure .

Biochemical Pathways

The biochemical pathways affected by “this compound” would depend on its specific targets and mode of action. Piperidines and quinolinones can be involved in a wide range of biochemical pathways due to their diverse pharmaceutical applications .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, if it acts as an antimuscarinic agent like some piperidine derivatives, it could lead to effects such as decreased muscle contraction and reduced secretion of certain glands .

Propriétés

IUPAC Name |

1-piperidin-4-yl-3,4-dihydroquinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O.ClH/c17-14-6-5-11-3-1-2-4-13(11)16(14)12-7-9-15-10-8-12;/h1-4,12,15H,5-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLZUWGVEHXDLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)CCC3=CC=CC=C32.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B2593337.png)

![3-[(dimethylamino)methylene]-1-(4-nitrophenyl)tetrahydro-4(1H)-pyridinone](/img/structure/B2593338.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2593345.png)

![4-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-4-benzylmorpholin-4-ium chloride](/img/structure/B2593348.png)

![methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2593353.png)